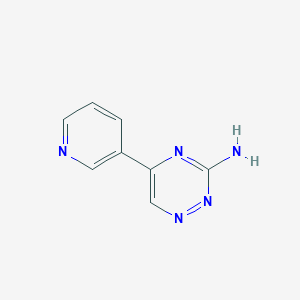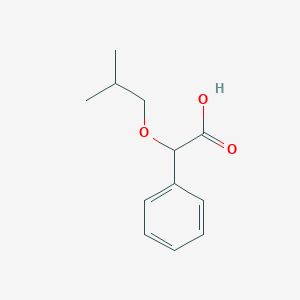
2-(2-methylpropoxy)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropoxy)-2-phenylacetic acid (MPPA) is an organic compound and a derivative of phenylacetic acid. This compound is a member of the family of phenylacetic acids and is of particular interest due to its unique structural features. MPPA has a wide range of applications in both scientific research and industrial applications.
作用機序
The mechanism of action of 2-(2-methylpropoxy)-2-phenylacetic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to an increase in the reactivity of the substrate, resulting in an increased rate of reaction. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is believed to act as a Lewis acid, forming a complex with the substrate molecule and increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methylpropoxy)-2-phenylacetic acid are not well understood. However, the compound has been shown to be non-toxic in animal models and has been studied for its potential use as a therapeutic agent. In particular, 2-(2-methylpropoxy)-2-phenylacetic acid has been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid has been studied for its potential to reduce inflammation and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The advantages of using 2-(2-methylpropoxy)-2-phenylacetic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is relatively stable and has a wide range of applications in scientific research. The main limitation of using 2-(2-methylpropoxy)-2-phenylacetic acid in laboratory experiments is its reactivity, which can lead to unwanted side reactions if not carefully controlled. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is a relatively weak acid and can be easily protonated in the presence of a strong acid.
将来の方向性
The potential future directions for 2-(2-methylpropoxy)-2-phenylacetic acid include further research into its mechanism of action, its potential therapeutic applications, and its potential use as a catalyst in organic synthesis. Additionally, further research is needed to explore the potential of 2-(2-methylpropoxy)-2-phenylacetic acid as a drug delivery system and to investigate its potential as a corrosion inhibitor. Additionally, further research is needed to investigate the potential of 2-(2-methylpropoxy)-2-phenylacetic acid as a food preservative and to explore its potential as a source of biofuel.
合成法
The synthesis of 2-(2-methylpropoxy)-2-phenylacetic acid can be achieved by the addition of 2-methylpropoxy to phenylacetic acid. This reaction is carried out using a strong acid, such as sulfuric acid, as a catalyst. The reaction is highly exothermic and requires careful control of the temperature to ensure complete conversion of the reactants. The reaction is typically carried out at temperatures between 70-80°C and yields a product with a purity of greater than 95%.
科学的研究の応用
2-(2-methylpropoxy)-2-phenylacetic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical reactions. 2-(2-methylpropoxy)-2-phenylacetic acid has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatories, and anti-cancer drugs. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is used in the synthesis of a variety of other compounds, including dyes, fragrances, and other materials.
特性
IUPAC Name |
2-(2-methylpropoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQLHGQFUBFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

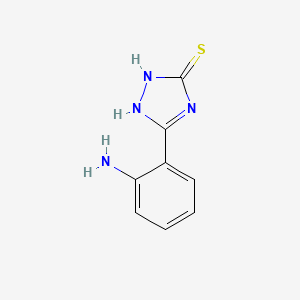
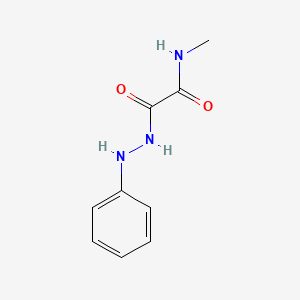
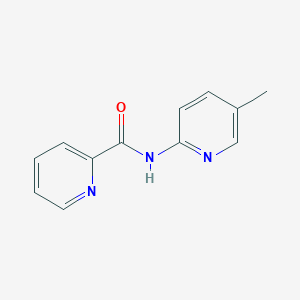
![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)
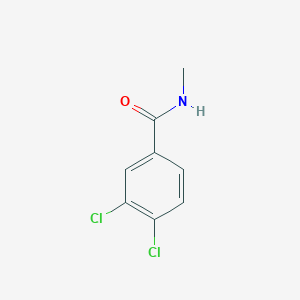
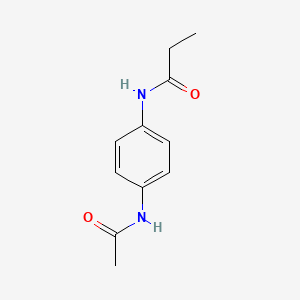

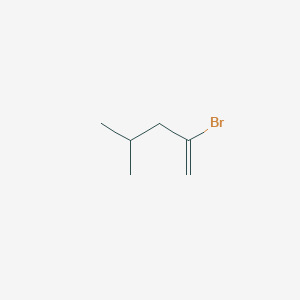
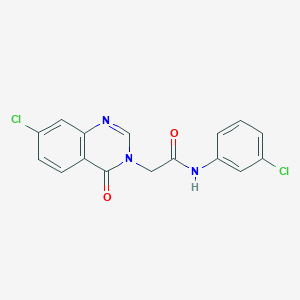
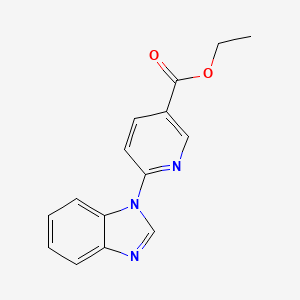

![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)

